molecular formula C8H10BrNO3 B12978802 (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

Cat. No.: B12978802
M. Wt: 248.07 g/mol
InChI Key: PNAYJDZFWWZELA-RXMQYKEDSA-N
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Description

“(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate” is a chiral compound featuring a bromine-substituted furan ring and a methyl ester group. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 276.09 g/mol (calculated). The bromine atom at the 5-position of the furan ring enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the free amino group and ester moiety offer versatility for further functionalization.

Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(5-bromofuran-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO3/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1

InChI Key

PNAYJDZFWWZELA-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(O1)Br)N

Canonical SMILES

COC(=O)CC(C1=CC=C(O1)Br)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Bromination of a furan precursor to introduce the bromine atom at the 5-position of the furan ring.
  • Formation of the amino acid backbone with stereochemical control to obtain the (R)-enantiomer.
  • Esterification to form the methyl ester.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Detailed Preparation Methods

Bromination of Furan Derivatives

The initial step is the selective bromination of furan at the 5-position. Two common brominating agents are used:

Reaction Conditions and Optimization
Parameter Conditions Notes
Solvent Tetrahydrofuran (THF) Common solvent for bromination
Temperature 0 to 10 °C during addition, then 25 to 30 °C for reaction Low temperature minimizes dibromo by-products
Brominating agent amount Slight excess of NBS (1.2 equiv) Controls selectivity and yield
Reaction time 3 hours Monitored by HPLC for completion

Excess NBS can lead to dibromo by-products, which are difficult to separate and reduce purity. Optimizing temperature and reagent amounts is critical to minimize these impurities.

Stereoselective Amination and Esterification

The amino acid backbone is constructed by introducing the amino group at the 3-position with stereochemical control to yield the (R)-enantiomer. This is often achieved via:

  • Reductive amination or nucleophilic substitution on a suitable precursor.
  • Use of chiral catalysts or auxiliaries to induce stereoselectivity.

The methyl ester is formed by esterification of the carboxylic acid group, typically using methanol under acidic or catalytic conditions.

Representative Synthetic Route

A typical synthetic sequence may be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Furan derivative + NBS in THF, 0-30 °C 5-Bromofuran intermediate
2 Amination Chiral amine source, reductive conditions (R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid
3 Esterification Methanol, acid catalyst (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

Purification and Characterization

Research Findings and Data

Yield and Purity Optimization

Parameter Effect on Yield/Purity
Reaction temperature Higher temperatures increase dibromo impurities, lowering purity
Brominating agent excess Excess NBS leads to more by-products, reducing yield
Reaction time Insufficient time leads to incomplete bromination; excessive time may degrade product

Mechanistic Insights

  • Bromination proceeds via electrophilic substitution on the furan ring.
  • Amination involves nucleophilic attack on the activated intermediate.
  • Stereoselectivity is controlled by chiral catalysts or auxiliaries, ensuring the (R)-configuration.

Summary Table of Preparation Methods

Step Method/Agent Conditions Key Considerations Reference
Bromination N-Bromosuccinimide (NBS) THF, 0-10 °C addition, 25-30 °C reaction, 3 h Minimize dibromo by-products by controlling temperature and reagent amount
Amination Reductive amination with chiral catalyst Mild conditions, stereoselective Ensures (R)-enantiomer formation
Esterification Methanol, acid catalyst Room temperature to reflux Complete ester formation
Purification HPLC, silica gel chromatography Standard protocols High purity and stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated furan derivatives on biological systems. Its amino ester group allows for easy conjugation with biomolecules, facilitating the study of its interactions with proteins and nucleic acids.

Medicine

In medicine, ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate has potential applications as a pharmaceutical intermediate. Its unique structure may be useful in the design of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate involves its interaction with specific molecular targets. The brominated furan ring and amino ester group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related derivatives. Below is a comparative analysis with two analogs:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate C₉H₁₀BrNO₃ 276.09 5-Bromo-furan-2-yl Amino, Methyl ester Pharmaceutical intermediates, chiral synthesis
(R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid C₁₅H₁₉BrNO₅ 390.22 5-Bromo-2-methoxyphenyl, Boc-protected amino Boc-protected amino, Carboxylic acid Peptide synthesis, drug development
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ 299.25 5-(2-Trifluoromethylphenyl)furan-2-yl Amino, Carboxylic acid Enzyme inhibition, bioactive compounds

Key Differences

Substituent Effects :

  • The 5-bromofuran in the target compound contrasts with the 5-bromo-2-methoxyphenyl group in the Boc-protected analog . Bromine on a furan ring enhances electrophilicity compared to a phenyl ring, favoring nucleophilic aromatic substitution.
  • The trifluoromethylphenyl substituent in the third compound introduces strong electron-withdrawing effects, improving metabolic stability .

Functional Group Impact: The methyl ester in the target compound increases lipophilicity relative to the carboxylic acid in the third compound, influencing membrane permeability . The Boc-protected amino group in the second compound stabilizes the molecule during synthesis but requires deprotection for biological activity .

Synthetic Utility: The target’s free amino group enables direct conjugation, whereas the Boc-protected analog necessitates additional deprotection steps . The trifluoromethylphenyl group in the third compound may require specialized fluorination techniques, increasing synthetic complexity .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (third compound) exhibits higher aqueous solubility than the methyl ester (target) due to ionization .
  • Stability : The Boc group in the second compound enhances stability during storage but reduces reactivity .

Biological Activity

(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C10H12BrN2O2
  • Molecular Weight : 260.12 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available furan derivatives and amino acids.
  • Halogenation : A bromine atom is introduced to the furan ring at the 5-position.
  • Coupling Reaction : The brominated furan is coupled with a suitable amino acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.
  • Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly in the central nervous system, by modulating GABAergic and glutamatergic pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases. For instance, a study reported that related compounds inhibited the production of pro-inflammatory cytokines in vitro .
  • Antitumor Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Virtual Screening for PD-1/PD-L1 Inhibitors : A recent investigation highlighted the potential of this compound as a small molecule inhibitor in the PD-1/PD-L1 immune checkpoint pathway, which is crucial for cancer immunotherapy . The compound was part of a virtual screening process that identified several promising candidates for further development.

Biological Activity Summary Table

Activity TypeEffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis
Immune modulationPotential PD-1/PD-L1 inhibition

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